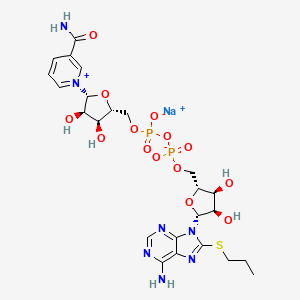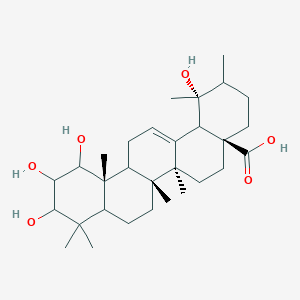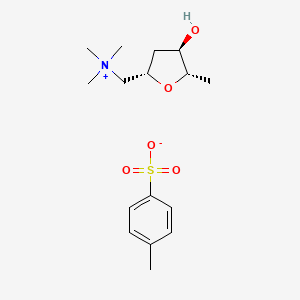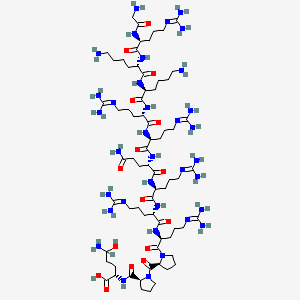
Hiv-1 tat (48-60)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 TAT (48-60) is a peptide segment derived from the human immunodeficiency virus type 1 (HIV-1) transactivator of transcription (TAT) protein. This protein plays a crucial role in the replication and transcription of the HIV-1 virus by enhancing the efficiency of viral transcription . The TAT protein is essential for the productive and processive transcription from the HIV-1 long terminal repeat promoter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 TAT (48-60) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of HIV-1 TAT (48-60) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 TAT (48-60) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents such as carbodiimides.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .
Aplicaciones Científicas De Investigación
HIV-1 TAT (48-60) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular uptake and translocation across cell membranes. It is also used to study protein-protein interactions and intracellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for delivering drugs and other bioactive molecules into cells. It is also studied for its role in HIV-1 pathogenesis and as a target for antiviral therapies.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
HIV-1 TAT (48-60) exerts its effects by binding to the transactivation response (TAR) RNA element at the 5’ end of viral transcripts. This binding recruits the positive transcription elongation factor b (P-TEFb), which consists of cyclin-dependent kinase 9 (CDK9) and cyclin T1. The recruitment of P-TEFb leads to the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, thereby activating transcription elongation . Additionally, the peptide can translocate across cell membranes, facilitating the delivery of extracellular substances into cells .
Comparación Con Compuestos Similares
HIV-1 TAT (48-60) can be compared with other similar peptides and proteins, such as:
HIV-1 Rev: Another regulatory protein involved in the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm.
HIV-1 Nef: A protein that enhances viral infectivity and modulates host cell signaling pathways.
HIV-1 TAT (48-60) is unique in its ability to enhance transcription elongation and facilitate cellular uptake, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C70H133N35O16 |
|---|---|
Peso molecular |
1721.0 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C70H133N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49,51,107H,1-37,71-73,75H2,(H2,74,106)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51?/m0/s1 |
Clave InChI |
LEFRJAYXELYKGH-QDJQGUNISA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCC(N)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCC(N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




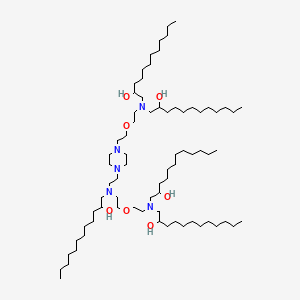
![propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855734.png)
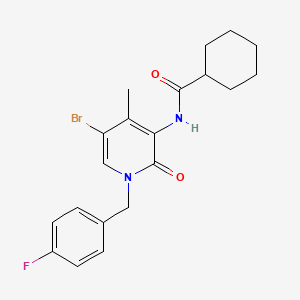
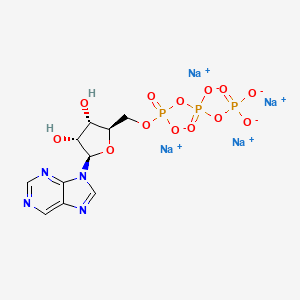

![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)

![(1S,9R,10S,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855769.png)
![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
